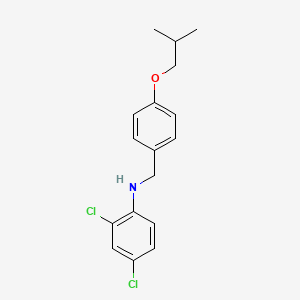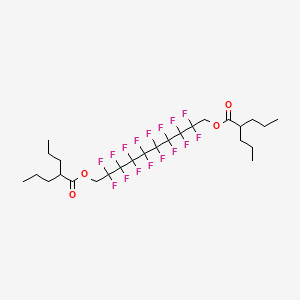
1H,1H,10H,10H-Perfluorodecan-1,10-diyl bis (2-propylpentanoate)
Vue d'ensemble
Description
1H,1H,10H,10H-Perfluorodecan-1,10-diyl bis (2-propylpentanoate) is a liquid crystal material used in optically anisotropic patterned retarders, allowing for high pattern resolution and optical physical performance . It has a molecular weight of 714.53 .
Molecular Structure Analysis
The molecular formula of 1H,1H,10H,10H-Perfluorodecan-1,10-diyl bis (2-propylpentanoate) is C26H34F16O4 . The InChI code is 1S/C26H34F16O4/c1-5-9-15 (10-6-2)17 (43)45-13-19 (27,28)21 (31,32)23 (35,36)25 (39,40)26 (41,42)24 (37,38)22 (33,34)20 (29,30)14-46-18 (44)16 (11-7-3)12-8-4/h15-16H,5-14H2,1-4H3 .Physical And Chemical Properties Analysis
1H,1H,10H,10H-Perfluorodecan-1,10-diyl bis (2-propylpentanoate) is a clear, colourless liquid . It has a molecular weight of 714.52 .Applications De Recherche Scientifique
Molecular Orientation and Multilayer Formation
Research has examined the molecular orientation and multilayer formation of closely related compounds, like perfluorodecan-diols, at air/water and hexane/water interfaces. These studies highlight the unique behavior of fluorinated compounds in forming condensed monolayers and spontaneous multilayers, which are crucial for understanding interfacial phenomena and designing materials with specific surface properties (Takiue et al., 2009).
Fluorinated Metabolites Characterization
The biotransformation of perfluorodecanol to perfluorooctanoate has been studied, demonstrating the metabolic pathways and potential environmental persistence of fluorinated compounds. This work is essential for assessing the environmental impact and health risks of fluorinated substances (Hagen et al., 1981).
Anionic Surfactants with Polyfluoroalkyl Chains
Research into anionic surfactants with polyfluoroalkyl chains, including the synthesis and evaluation of their flocculation abilities, underscores the potential of fluorinated compounds in enhancing the performance of surfactants for industrial applications. Such surfactants exhibit unique properties, including lower surface tensions and increased hydrophobicity, beneficial for various technological applications (Yoshino et al., 1991).
Coordination Chemistry of Fluorocarbons
The coordination chemistry involving fluorocarbons, such as the synthesis and application of fluorocryptands and their metal ion complexes, offers insights into the development of new materials with specific optical, electronic, or catalytic properties. This research contributes to the broader understanding of fluorocarbons' role in coordination chemistry and material science (Plenio et al., 1997).
Synthesis of Fluorine-Containing Polyethers
The development of highly fluorinated monomers for the synthesis of soluble, hydrophobic, low dielectric polyethers showcases the application of fluorinated compounds in creating materials with desirable thermal and electrical properties. These materials are of interest for their potential applications in electronics and as advanced coatings (Fitch et al., 2003).
Safety And Hazards
Propriétés
IUPAC Name |
[2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluoro-10-(2-propylpentanoyloxy)decyl] 2-propylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34F16O4/c1-5-9-15(10-6-2)17(43)45-13-19(27,28)21(31,32)23(35,36)25(39,40)26(41,42)24(37,38)22(33,34)20(29,30)14-46-18(44)16(11-7-3)12-8-4/h15-16H,5-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADXRBLSQCPTFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)OCC(C(C(C(C(C(C(C(COC(=O)C(CCC)CCC)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34F16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660263 | |
| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorodecane-1,10-diyl bis(2-propylpentanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
714.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H,1H,10H,10H-Perfluorodecan-1,10-diyl bis (2-propylpentanoate) | |
CAS RN |
544446-07-3 | |
| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorodecane-1,10-diyl bis(2-propylpentanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl (2S,4S)-4-([1,1'-biphenyl]-2-yloxy)-2-pyrrolidinecarboxylate](/img/structure/B1437154.png)

![(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine](/img/structure/B1437157.png)
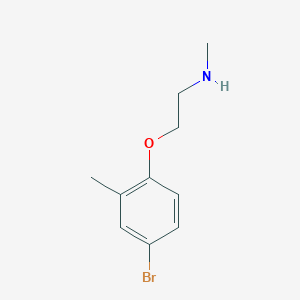
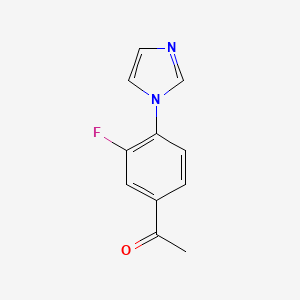
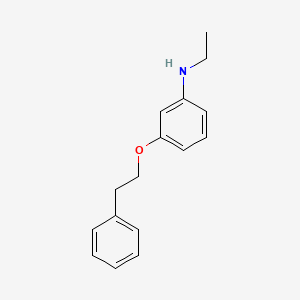
![N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline](/img/structure/B1437166.png)
![3-Methoxy-N-[2-(2-methoxyphenoxy)ethyl]aniline](/img/structure/B1437167.png)
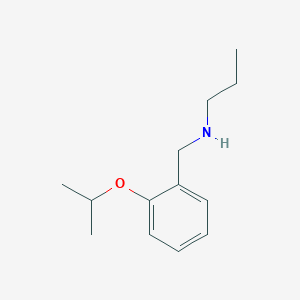
![N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-(phenethyloxy)aniline](/img/structure/B1437169.png)
![{[4-(4H-1,2,4-Triazol-4-YL)phenyl]amino}-acetic acid](/img/structure/B1437171.png)
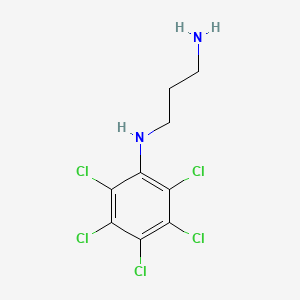
![N-[2-(2,4-Dichlorophenoxy)ethyl]-4-methoxyaniline](/img/structure/B1437174.png)
